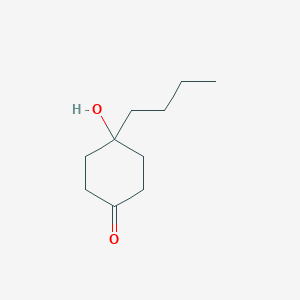

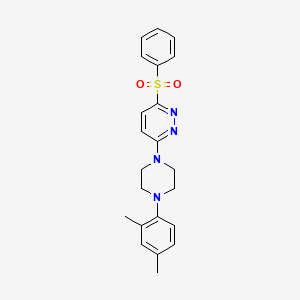

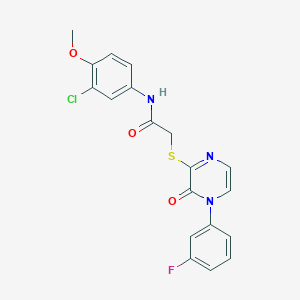

![molecular formula C17H9Cl2F3N4O B2635688 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)pyrimidine-4-carboxamide CAS No. 2059513-65-2](/img/structure/B2635688.png)

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)pyrimidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)pyrimidine-4-carboxamide” belongs to the class of compounds known as Trifluoromethylpyridines (TFMPs) . TFMPs and their intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . They are characterized by the presence of a fluorine atom and a pyridine in their structure .

Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The choice of method depends largely on the identity of the desired target compound .Molecular Structure Analysis

The molecular structure of TFMP derivatives, including “this compound”, contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis

The chemical reactions involving TFMP derivatives are complex and depend on the specific derivative and the conditions under which the reactions occur . The presence of a fluorine atom and a pyridine in their structure is thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of TFMP derivatives are influenced by the presence of a fluorine atom and a pyridine in their structure . These properties contribute to their wide-ranging potential applications .Scientific Research Applications

Gene Expression Inhibition

Research led by Palanki et al. (2000) focused on the structural modification of N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide derivatives to inhibit transcription mediated by NF-kappaB and AP-1 transcription factors. Modifications aimed at enhancing oral bioavailability without compromising activity. This involved altering the pyrimidine ring at specific positions, with findings indicating certain substitutions maintain or enhance inhibitor activity while improving gastrointestinal permeability (Palanki et al., 2000) [https://consensus.app/papers/inhibitors-nfkappab-gene-expression-studies-pyrimidine-palanki/5b4d3c6a5a5e59bf9587049995bffbf9/?utm_source=chatgpt].

Synthesis Methodologies

Significant contributions have also been made in developing synthesis methods for related compounds. For instance, Song (2007) reported on the optimized synthesis of 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide, achieving high yields and purity, indicating potential for efficient large-scale production [https://consensus.app/papers/synthesis-song/b0dcb7e0c0f1509bbc673cf7202bff0e/?utm_source=chatgpt].

Antitumor Activities

Xin (2012) designed and synthesized derivatives with the pyrazolo pyrimidine structure to evaluate their antitumor activities. This research signifies the potential of such compounds in cancer therapy, with some derivatives showing promising results [https://consensus.app/papers/synthesis-antitumor-activities-research-xin/d024a576fdf6593ab7c10fdacbbe41f6/?utm_source=chatgpt].

Organic Light-Emitting Diodes (OLEDs)

Chang et al. (2013) explored the use of pyrimidine chelates in the synthesis of heteroleptic Ir(III) metal complexes, showing potential for high-performance sky-blue- and white-emitting OLEDs. This application demonstrates the versatility of pyrimidine derivatives beyond pharmaceuticals, extending to materials science and electronics [https://consensus.app/papers/class-skyblueemitting-iriii-phosphors-assembled-using-chang/12842a67f4b05d3685850f4bd7e58592/?utm_source=chatgpt].

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(4-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9Cl2F3N4O/c18-10-1-3-11(4-2-10)25-16(27)13-5-6-23-15(26-13)14-12(19)7-9(8-24-14)17(20,21)22/h1-8H,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUKQPXAXKVNPBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=NC(=NC=C2)C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9Cl2F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

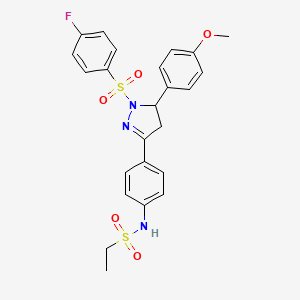

![Ethyl {[(2-fluorophenyl)sulfonyl]acetyl}carbamate](/img/structure/B2635606.png)

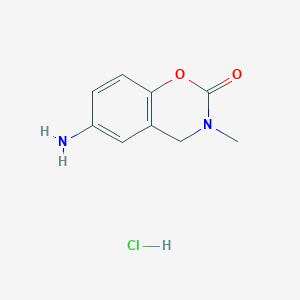

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2635612.png)

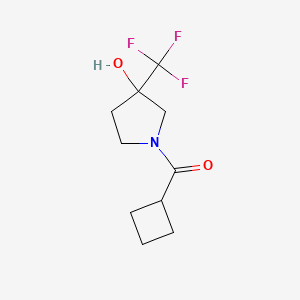

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)naphthalene-1-sulfonamide](/img/structure/B2635616.png)

![(Z)-2-amino-3-[(5-nitro-2-pyridin-2-ylsulfanylphenyl)methylideneamino]but-2-enedinitrile](/img/structure/B2635622.png)